molecular formula C9H9NO3 B2570171 1-Isocyanato-2,3-dimethoxybenzene CAS No. 78645-88-2

1-Isocyanato-2,3-dimethoxybenzene

Cat. No.: B2570171
CAS No.: 78645-88-2
M. Wt: 179.175
InChI Key: CAJBJSNTODHAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

While specific future directions for 1-Isocyanato-2,3-dimethoxybenzene are not mentioned, it’s worth noting that benzene derivatives have wide applications in various fields, including proteomics research .

Preparation Methods

One common synthetic route involves the reaction of 2,3-dimethoxyaniline with phosgene (COCl2) under controlled conditions . The reaction proceeds as follows:

    Starting Material: 2,3-dimethoxyaniline

    Reagent: Phosgene (COCl2)

    Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Product: 1-Isocyanato-2,3-dimethoxybenzene

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Isocyanato-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Isocyanato-2,3-dimethoxybenzene can be compared with other isocyanate-substituted aromatic compounds such as:

    1-Isocyanato-4-methoxybenzene: Similar structure but with a single methoxy group at the 4 position.

    1-Isocyanato-2-methoxybenzene: Contains a single methoxy group at the 2 position.

    1-Isocyanato-3,4-dimethoxybenzene: Has methoxy groups at the 3 and 4 positions.

The unique positioning of the methoxy groups in this compound influences its reactivity and makes it distinct from these similar compounds .

Properties

IUPAC Name

1-isocyanato-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-8-5-3-4-7(10-6-11)9(8)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJBJSNTODHAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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